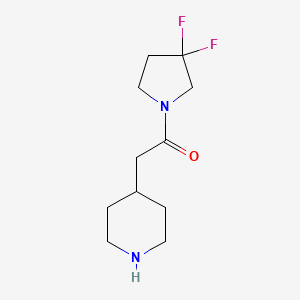
1-(3,3-Difluoropyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Vue d'ensemble
Description
1-(3,3-Difluoropyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H18F2N2O and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3,3-Difluoropyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, also known as GNE-3511, is a compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of dual leucine zipper kinase (DLK), a protein implicated in various neurodegenerative diseases and neuronal injury responses. This article provides a detailed overview of the biological activity of GNE-3511, supported by data tables and relevant case studies.
- CAS Number : 1496581-76-0
- Molecular Formula : C₂₃H₂₆F₂N₆O
- Molecular Weight : 442.48 g/mol
- Structure : The compound features a pyrrolidine ring substituted with two fluorine atoms and a piperidine moiety, contributing to its unique biological activity.
GNE-3511 functions primarily as a selective inhibitor of DLK (MAP3K12). The inhibition of DLK is crucial because it plays a significant role in the signaling pathways associated with neuronal stress and injury. By modulating these pathways, GNE-3511 shows promise in protecting neurons from degeneration.
In Vitro Studies
In vitro studies have demonstrated that GNE-3511 exhibits potent inhibitory effects on DLK activity. The compound was shown to effectively reduce DLK-mediated signaling pathways, which are often upregulated in neurodegenerative conditions.
| Study | Concentration (µM) | Effect |
|---|---|---|
| Patel et al. (2015) | 0.5 | Significant reduction in DLK activity |
| Merck Millipore Data | 1.0 | 70% inhibition of DLK phosphorylation |
In Vivo Studies
GNE-3511 has also been evaluated in vivo, particularly in models of nerve injury. The results indicated that treatment with GNE-3511 leads to improved recovery outcomes following neuronal damage.
| Model | Dose (mg/kg) | Outcome |
|---|---|---|
| Rat Nerve Injury Model | 10 | Enhanced functional recovery |
| Mouse Neurodegeneration Model | 5 | Reduction in neuroinflammation markers |
Neuroprotective Effects
A study conducted by Patel et al. highlighted the neuroprotective properties of GNE-3511 in a mouse model of traumatic brain injury. The compound was administered post-injury and resulted in:
- Reduced apoptosis : Decreased levels of cleaved caspase-3.
- Improved behavioral outcomes : Enhanced performance on cognitive tasks compared to control groups.
Therapeutic Potential in Neurodegenerative Diseases
Research indicates that GNE-3511 may have therapeutic implications for conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). In preclinical models, the compound has shown the ability to:
- Inhibit tau phosphorylation.
- Reduce motor neuron loss in ALS models.
Propriétés
IUPAC Name |
1-(3,3-difluoropyrrolidin-1-yl)-2-piperidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-11(13)3-6-15(8-11)10(16)7-9-1-4-14-5-2-9/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOFOHHMRSPPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















